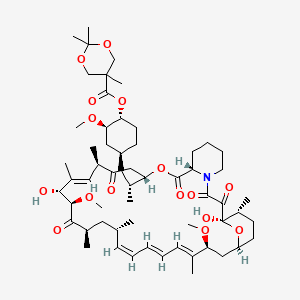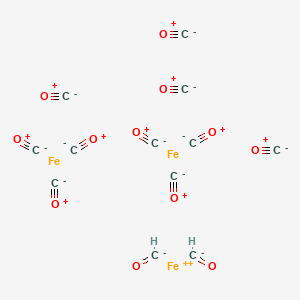
Triiron dodecarbonyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triiron dodecarbonyl is an organoiron compound with the chemical formula Fe₃(CO)₁₂ . It appears as a dark green solid that sublimes under vacuum and is soluble in nonpolar organic solvents, producing intensely green solutions . This compound is notable for its triangular structure, consisting of three iron atoms surrounded by twelve carbonyl (CO) ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triiron dodecarbonyl was one of the first metal carbonyl clusters synthesized. It can be obtained from the thermolysis of iron pentacarbonyl (Fe(CO)₅): [ 3 \text{Fe(CO)}_5 \rightarrow \text{Fe}3(\text{CO}){12} + 3 \text{CO} ] Another common synthesis method involves the reaction of iron pentacarbonyl with a base, followed by oxidation: [ 3 \text{Fe(CO)}_5 + (\text{C}_2\text{H}_5)_3\text{N} + \text{H}_2\text{O} \rightarrow [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}3(\text{CO}){11}] + 3 \text{CO} + \text{CO}_2 ] [ [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}3(\text{CO}){11}] + \text{HCl} + \text{CO} \rightarrow \text{Fe}3(\text{CO}){12} + \text{H}_2 + [(\text{C}_2\text{H}_5)_3\text{NH}]\text{Cl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory methods mentioned above, scaled up for industrial use .
Chemical Reactions Analysis
Types of Reactions: Triiron dodecarbonyl undergoes various chemical reactions, including:
Substitution Reactions: It reacts with ligands such as triphenylphosphine to form substituted products like Fe₃(CO)₁₁(P(C₆H₅)₃).
Disproportionation Reactions: Heating this compound can lead to the formation of carbido clusters such as Fe₅(CO)₁₅C.
Reactions with Heterocycles: It forms “ferroles” upon reaction with heterocycles like thiophenes.
Common Reagents and Conditions:
Triphenylphosphine (P(C₆H₅)₃): Used in substitution reactions.
Thiols and Disulfides: React to form thiolate-bridged complexes.
Major Products:
Fe₃(CO)₁₁(P(C₆H₅)₃): From substitution with triphenylphosphine.
Fe₅(CO)₁₅C: From heating and disproportionation reactions.
Scientific Research Applications
Triiron dodecarbonyl has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of triiron dodecarbonyl involves its ability to undergo ligand substitution and disproportionation reactions. The compound’s reactivity is influenced by the coordination of its carbonyl ligands and the triangular arrangement of iron atoms . The dynamic behavior of the compound, including the exchange of bridging and terminal carbonyls, plays a crucial role in its reactivity .
Comparison with Similar Compounds
- Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)
- Triosmium dodecacarbonyl (Os₃(CO)₁₂)
- Iron pentacarbonyl (Fe(CO)₅)
- Diiron nonacarbonyl (Fe₂(CO)₉)
Comparison:
- Triiron dodecarbonyl (Fe₃(CO)₁₂): Features a triangular structure with twelve carbonyl ligands, making it more reactive than iron pentacarbonyl .
- Triruthenium dodecacarbonyl and Triosmium dodecacarbonyl: These compounds adopt D₃h-symmetric structures with all twelve carbonyl ligands terminally bound, unlike the C₂v structure of this compound .
- Iron pentacarbonyl and Diiron nonacarbonyl: These compounds have fewer carbonyl ligands and different structural arrangements, leading to distinct reactivity patterns .
Properties
Molecular Formula |
C12H2Fe3O12 |
|---|---|
Molecular Weight |
505.67 g/mol |
IUPAC Name |
carbon monoxide;iron;iron(2+);methanone |
InChI |
InChI=1S/2CHO.10CO.3Fe/c12*1-2;;;/h2*1H;;;;;;;;;;;;;/q2*-1;;;;;;;;;;;;;+2 |
InChI Key |
QKQDOULBEQSQOZ-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


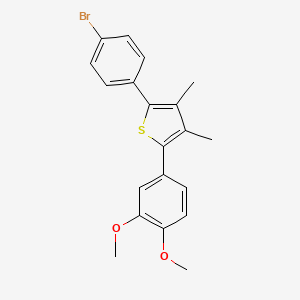
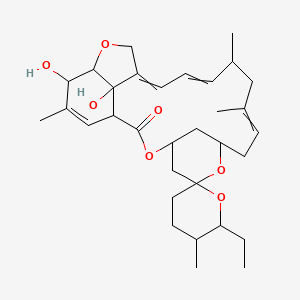
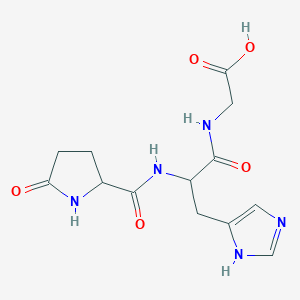
![2-[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid](/img/structure/B13401675.png)
![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B13401693.png)
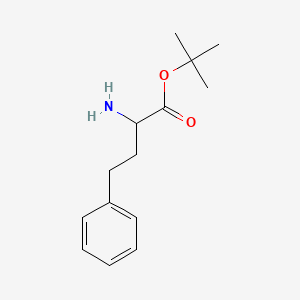
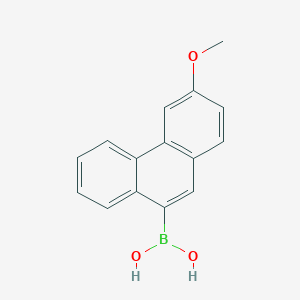
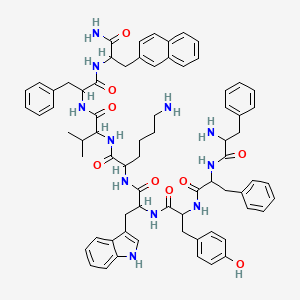

![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one](/img/structure/B13401733.png)
![benzyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B13401737.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea](/img/structure/B13401751.png)
![1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B13401752.png)
